4-(Dibenzo[b,d]furan-4-yl)-N-phenylaniline
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Overview
Description
4-(Dibenzo[b,d]furan-4-yl)-N-phenylaniline is a useful research compound. Its molecular formula is C24H17NO and its molecular weight is 335.4 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibenzo[b,d]furan-4-yl)-N-phenylaniline typically involves the following steps:
O-Arylation Reaction: This step involves the reaction of substituted phenols with aryl halides in the presence of a base and a palladium catalyst to form diaryl ethers.
Cyclization: The diaryl ethers undergo cyclization to form the dibenzofuran core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Dibenzo[b,d]furan-4-yl)-N-phenylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
4-(Dibenzo[b,d]furan-4-yl)-N-phenylaniline has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron transport properties.
Materials Science: It is used in the synthesis of advanced materials with unique optical and electronic properties.
Medicinal Chemistry:
Biological Research: It is used in the study of biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-(Dibenzo[b,d]furan-4-yl)-N-phenylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in organic electronic devices. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound, which has a similar structure but lacks the phenylaniline group.
Dibenzothiophene: A sulfur analog of dibenzofuran with similar electronic properties.
Carbazole: A nitrogen-containing analog with applications in organic electronics.
Uniqueness
4-(Dibenzo[b,d]furan-4-yl)-N-phenylaniline is unique due to its combination of the dibenzofuran core and the phenylaniline group, which imparts distinct electronic and structural properties. This makes it particularly valuable in the development of advanced materials and electronic devices .
Properties
Molecular Formula |
C24H17NO |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-dibenzofuran-4-yl-N-phenylaniline |
InChI |
InChI=1S/C24H17NO/c1-2-7-18(8-3-1)25-19-15-13-17(14-16-19)20-10-6-11-22-21-9-4-5-12-23(21)26-24(20)22/h1-16,25H |
InChI Key |
GYMIEOQOEQMNMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=CC4=C3OC5=CC=CC=C45 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.